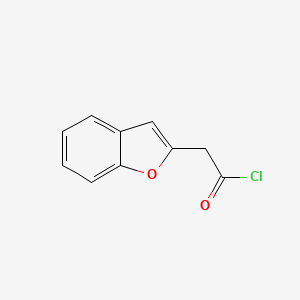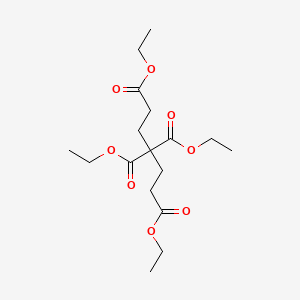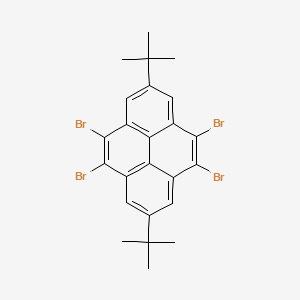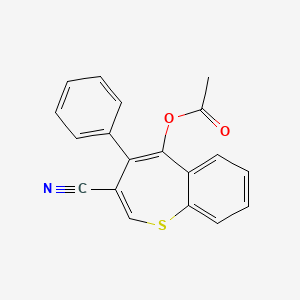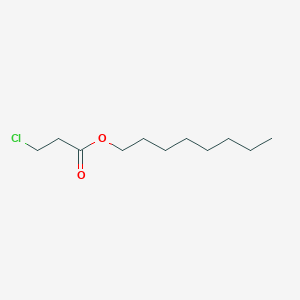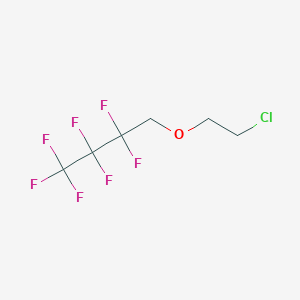
4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane is an organic compound characterized by its unique structure, which includes a heptafluorobutane backbone with a chloroethoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane typically involves the reaction of heptafluorobutane with 2-chloroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethoxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate, sodium hydroxide, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine can yield aminoalkoxy derivatives, which may have potential biological activities .
Wissenschaftliche Forschungsanwendungen
4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane and its derivatives involves interaction with specific molecular targets. For instance, aminoalkoxy derivatives may interact with cellular receptors or enzymes, leading to various biological effects. The exact pathways depend on the specific structure of the derivative and its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Chloroethoxy)phenol: This compound shares the chloroethoxy group but has a phenol backbone instead of a heptafluorobutane.
2-(2-Chloroethoxy)-4,6-disubstituted sym-triazines: These compounds have a triazine core and exhibit different chemical properties and applications.
Uniqueness
4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane is unique due to its heptafluorobutane backbone, which imparts distinct chemical and physical properties, such as high thermal stability and resistance to oxidation. These properties make it particularly valuable in applications requiring robust and stable compounds .
Eigenschaften
CAS-Nummer |
679-53-8 |
|---|---|
Molekularformel |
C6H6ClF7O |
Molekulargewicht |
262.55 g/mol |
IUPAC-Name |
4-(2-chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane |
InChI |
InChI=1S/C6H6ClF7O/c7-1-2-15-3-4(8,9)5(10,11)6(12,13)14/h1-3H2 |
InChI-Schlüssel |
KCSGFPCJXJVTEG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)OCC(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12084386.png)

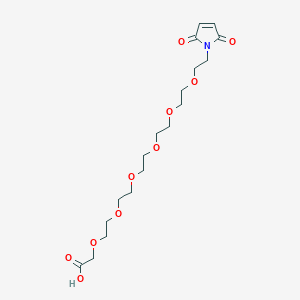
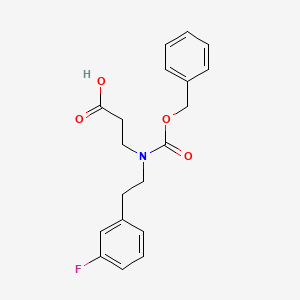



![2,6-Dioxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B12084424.png)
